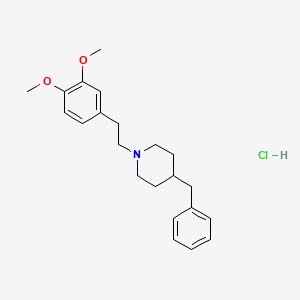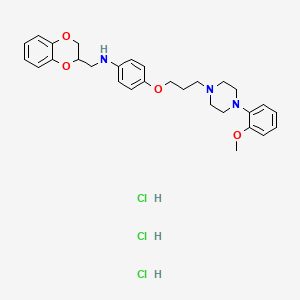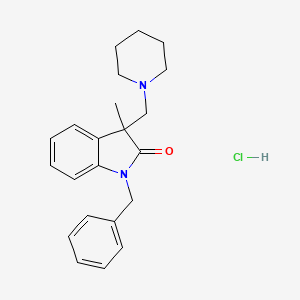
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride is a chemical compound with the molecular formula C22-H29-N-O2.Cl-H and a molecular weight of 375.98 . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a 3,4-dimethoxyphenethyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride typically involves the reaction of piperidine with benzyl chloride and 3,4-dimethoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl-substituted compounds: These compounds have a benzyl group attached to different core structures, resulting in diverse reactivity and applications.
Dimethoxyphenethyl derivatives: These compounds contain the 3,4-dimethoxyphenethyl group and are studied for their potential biological activities and therapeutic applications.
Properties
CAS No. |
15565-25-0 |
|---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-24-21-9-8-19(17-22(21)25-2)10-13-23-14-11-20(12-15-23)16-18-6-4-3-5-7-18;/h3-9,17,20H,10-16H2,1-2H3;1H |
InChI Key |
BCGDCZGPPPEFGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCC(CC2)CC3=CC=CC=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)



![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)

